Benzyl ((1R,2S)-2-methoxycyclopropyl)carbamate
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Overview
Description
Benzyl ((1R,2S)-2-methoxycyclopropyl)carbamate is an organic compound with a unique structure that includes a cyclopropyl ring, a methoxy group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1R,2S)-2-methoxycyclopropyl)carbamate typically involves the reaction of benzyl chloroformate with (1R,2S)-2-methoxycyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1R,2S)-2-methoxycyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of benzyl ((1R,2S)-2-hydroxycyclopropyl)carbamate.
Reduction: Formation of benzyl ((1R,2S)-2-methoxycyclopropyl)amine.
Substitution: Formation of various substituted benzyl ((1R,2S)-2-methoxycyclopropyl)carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl ((1R,2S)-2-methoxycyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl ((1R,2S)-2-methoxycyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((1R,2S)-2-hydroxycyclopropyl)carbamate
- Benzyl ((1R,2S)-2-methoxycyclopropyl)amine
- tert-Butyl carbamate
Uniqueness
Benzyl ((1R,2S)-2-methoxycyclopropyl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to similar compounds. Its methoxy group and cyclopropyl ring provide unique chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
benzyl N-[(1R,2S)-2-methoxycyclopropyl]carbamate |
InChI |
InChI=1S/C12H15NO3/c1-15-11-7-10(11)13-12(14)16-8-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,13,14)/t10-,11+/m1/s1 |
InChI Key |
WGLIJHANEQMZMY-MNOVXSKESA-N |
Isomeric SMILES |
CO[C@H]1C[C@H]1NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC1CC1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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